molecular formula C7H14O4 B12735844 Butanoic acid, (2R)-2,3-dihydroxypropyl ester CAS No. 5309-42-2

Butanoic acid, (2R)-2,3-dihydroxypropyl ester

Cat. No.: B12735844
CAS No.: 5309-42-2
M. Wt: 162.18 g/mol
InChI Key: RIEABXYBQSLTFR-ZCFIWIBFSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of butanoic acid, (2R)-2,3-dihydroxypropyl ester, follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is propane-1,2,3-triol (glycerol), where the hydroxyl group at position 1 is replaced by a butanoyloxy group. The stereocenter at position 2 is explicitly denoted using the Cahn–Ingold–Prelog (CIP) priority rules.

The full IUPAC name is derived as follows:

  • Root name : The glycerol backbone (propane-1,2,3-triol) serves as the parent structure.
  • Substituent : The butanoyloxy group (–O–CO–CH₂CH₂CH₃) replaces the hydroxyl at position 1.
  • Stereodescriptor : The (2R) configuration specifies the spatial arrangement of substituents around the stereogenic carbon at position 2.

Thus, the compound is formally named (2R)-2,3-dihydroxypropyl butanoate . This nomenclature unambiguously defines the ester’s structure, substitution pattern, and absolute configuration.

Stereochemical Configuration: (2R)-Isomer Specificity

The (2R) stereochemical descriptor arises from the CIP priority rules, which assign rankings to substituents based on atomic number and bonding patterns. For the stereocenter at position 2 of the glycerol backbone:

  • Substituents :
    • –OH (highest priority due to oxygen’s atomic number, Z = 8).
    • –CH₂O–CO–CH₂CH₂CH₃ (second priority: the ester-linked oxygen and subsequent carbons).
    • –CH₂OH (third priority: hydroxyl-bearing methylene group).
    • –H (lowest priority).
  • Priority assignment :
    • The –OH group (priority 1) and –CH₂O–CO–CH₂CH₂CH₃ (priority 2) are oriented to form a counterclockwise sequence, yielding the R configuration.

This stereochemical specificity distinguishes the (2R) isomer from its (2S) enantiomer, which would exhibit reversed spatial arrangements. The (2R) configuration influences the compound’s biological activity, particularly in interactions with chiral receptors or enzymes.

Molecular Formula and Weight Analysis

The molecular formula of this compound, is C₇H₁₄O₄ , as confirmed by high-resolution mass spectrometry.

Property Value
Molecular formula C₇H₁₄O₄
Average molecular weight 162.185 g/mol
Monoisotopic mass 162.089209 Da

The molecular weight is calculated as follows:

  • Carbon (7 × 12.011) = 84.077 g/mol
  • Hydrogen (14 × 1.008) = 14.112 g/mol
  • Oxygen (4 × 16.00) = 64.00 g/mol
  • Total = 162.189 g/mol (matches experimental data).

Comparative Analysis of Trivial Names

The compound is referenced under multiple trivial names, reflecting historical and functional nomenclature:

Trivial Name Basis of Nomenclature
Monobutyrin Indicates a single butyrate ester on glycerol.
1-Butyrylglycerol Specifies esterification at glycerol’s position 1.
α-Monobutyrin Uses Greek letters to denote substitution position.

These names are functionally equivalent but emphasize different aspects of the molecule’s structure. For instance, “α-monobutyrin” aligns with older conventions where α, β, and γ denote positions on the glycerol backbone. Modern IUPAC nomenclature supersedes these terms but retains their utility in biochemical contexts.

The systematic name (2R)-2,3-dihydroxypropyl butanoate remains the most precise identifier, integrating stereochemical and structural details.

Properties

CAS No.

5309-42-2

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] butanoate

InChI

InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3/t6-/m1/s1

InChI Key

RIEABXYBQSLTFR-ZCFIWIBFSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H](CO)O

Canonical SMILES

CCCC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, (2R)-2,3-dihydroxypropyl ester typically involves the esterification of butanoic acid with (2R)-2,3-dihydroxypropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:

Butanoic acid+(2R)-2,3-dihydroxypropyl alcoholH2SO4Butanoic acid, (2R)-2,3-dihydroxypropyl ester+H2O\text{Butanoic acid} + \text{(2R)-2,3-dihydroxypropyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butanoic acid+(2R)-2,3-dihydroxypropyl alcoholH2​SO4​​Butanoic acid, (2R)-2,3-dihydroxypropyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, (2R)-2,3-dihydroxypropyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanoic acid and (2R)-2,3-dihydroxypropyl alcohol.

    Reduction: Butanol and (2R)-2,3-dihydroxypropyl alcohol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₄O₄
  • Molecular Weight : 146.1843 g/mol
  • IUPAC Name : Butanoic acid, 2,3-dihydroxypropyl ester
  • CAS Number : 557-25-5

The structure of butanoic acid, (2R)-2,3-dihydroxypropyl ester features a butanoic acid moiety attached to a glycerol-derived backbone. This configuration imparts distinctive characteristics that influence its reactivity and interaction with biological systems.

2.1. Nutritional Uses

Butanoic acid and its derivatives are known for their beneficial effects on gut health. They serve as short-chain fatty acids that can promote intestinal health by:

  • Enhancing the integrity of the intestinal barrier.
  • Serving as energy sources for colonocytes.
  • Modulating gut microbiota composition.

Studies have shown that butanoic acid can inhibit the growth of pathogenic bacteria while promoting beneficial strains, thus contributing to a balanced gut microbiome .

2.2. Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that butanoic acid can exert anti-inflammatory effects in various models of inflammation, suggesting its potential use in treating inflammatory bowel diseases .
  • Antimicrobial Activity : Its efficacy against certain pathogens has been documented, making it a candidate for developing antimicrobial agents .

3.1. Food Industry

In the food industry, butanoic acid esters are utilized as flavoring agents and preservatives due to their pleasant aroma and ability to inhibit microbial growth:

  • They are often used in dairy products and baked goods to enhance flavor profiles while extending shelf life .

3.2. Cosmetic Formulations

Due to its emollient properties, butanoic acid esters are incorporated into cosmetic formulations:

  • They contribute to skin hydration and texture improvement in creams and lotions .

4.1. Case Studies

Several studies have explored the applications of butanoic acid derivatives:

  • A study published in the Journal of Agricultural and Food Chemistry examined the impact of butanoic acid on gut microbiota and found significant shifts towards beneficial bacteria when administered in dietary interventions .
  • Another research article highlighted its role as a potential therapeutic agent in treating metabolic disorders by improving insulin sensitivity through modulation of gut microbiota .

Summary Table of Applications

Application AreaDescriptionReferences
Nutritional UsesPromotes gut health by enhancing intestinal barrier integrity and modulating microbiota ,
Pharmaceutical UsesExhibits anti-inflammatory and antimicrobial properties; potential treatment for bowel diseases ,
Food IndustryUsed as flavoring agents and preservatives in various food products ,
Cosmetic FormulationsServes as an emollient in skin care products ,

Mechanism of Action

The mechanism of action of butanoic acid, (2R)-2,3-dihydroxypropyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis can affect various metabolic pathways and cellular processes .

Comparison with Similar Compounds

Hexadecanoic Acid 2,3-Dihydroxypropyl Ester (α-Monopalmitin)

  • Formula : C₁₉H₃₈O₄; Molecular Weight : 330.5 g/mol .
  • Structure : Features a palmitic acid (C₁₆) chain esterified to the 1-position of glycerol.
  • Properties: Higher hydrophobicity than monobutyrin due to the longer fatty acid chain.
  • Applications : Identified in Sargassum boveanum extracts as a major component with antioxidant and anticancer activities .

(2R)-2,3-Dihydroxypropyl 12-Methyltetradecanoate

  • Formula : C₁₈H₃₆O₄; Molecular Weight : 316.48 g/mol .
  • Structure: Contains a branched 12-methyltetradecanoic acid (C₁₅) chain.
  • Differentiation: Branching alters physical properties (e.g., melting point) and may affect enzymatic degradation compared to linear-chain analogs like monobutyrin .

Octadecanoic Acid, (2R)-2,3-Dihydroxypropyl Ester (3-Stearoyl-sn-glycerol)

  • Formula : C₂₁H₄₂O₄; Molecular Weight : 358.56 g/mol .
  • Structure : Stearic acid (C₁₈) ester with the same (2R)-glycerol backbone.
  • Behavior: Increased chain length results in higher boiling points and lower solubility in polar solvents compared to monobutyrin .

Simpler Esters (Non-Glycerol Backbone)

  • Butanoic Acid Propyl Ester (C₇H₁₄O₂): Lacks hydroxyl groups, leading to lower polarity and different volatility profiles .
  • Ethyl 2-Hydroxybutanoate: Detected in microbial metabolites with pesticidal properties, highlighting the role of ester functional groups in bioactivity .

Physical Properties

Compound Boiling Point (°C) Molecular Weight (g/mol) Solubility Trends
Butanoic acid, (2R)-2,3-dihydroxypropyl ester 118–120 (1 mmHg) 162.18 Moderate in polar solvents
α-Monopalmitin Not reported 330.5 Low in water
3-Stearoyl-sn-glycerol >250 358.56 Hydrophobic

Biological Activity

Butanoic acid, (2R)-2,3-dihydroxypropyl ester, commonly known as monobutyrin, is a glycerol ester derived from butanoic acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and food science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄O₄
  • Molecular Weight : 162.184 g/mol
  • CAS Number : 557-25-5
  • Density : 1.134 g/cm³
  • Boiling Point : 280.5 °C at 760 mmHg
  • Flash Point : 111.3 °C

Antimicrobial Activity

Monobutyrin has demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

Anti-inflammatory Effects

Research has shown that butanoic acid esters can modulate inflammatory responses. In vitro studies suggest that monobutyrin may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of monobutyrin. In animal models of neurodegeneration, administration of this compound resulted in reduced oxidative stress and improved cognitive function. The proposed mechanism involves the modulation of neuroinflammatory pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of monobutyrin against foodborne pathogens. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL for various strains .

Study 2: Anti-inflammatory Activity

In a controlled trial examining the anti-inflammatory properties of monobutyrin in a rat model of arthritis, significant reductions in paw swelling were observed after treatment with doses of 50 mg/kg. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Study 3: Neuroprotection in Models of Alzheimer’s Disease

A recent investigation assessed the neuroprotective effects of monobutyrin in transgenic mice models of Alzheimer’s disease. The study found that administration of monobutyrin at 100 mg/kg improved memory performance and reduced amyloid plaque deposition in the brain .

  • Cell Membrane Disruption : Monobutyrin interacts with bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : It inhibits the activation pathways leading to cytokine production, thus exerting anti-inflammatory effects.
  • Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress markers in neuronal cells.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus growth
Anti-inflammatoryReduced paw swelling in arthritis
NeuroprotectiveImproved cognitive function

Q & A

Q. How can researchers confirm the structural identity of (2R)-2,3-dihydroxypropyl butanoate?

Methodological Answer:

  • Spectral Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. For example, 1H^1H-NMR can identify hydroxyl protons (δ 3.5–4.5 ppm) and ester carbonyl signals (δ 170–175 ppm in 13C^{13}C-NMR). Compare data with NIST Chemistry WebBook entries for similar esters .
  • Chromatography : Employ GC-MS with non-polar columns (e.g., DB-5) to match retention indices and fragmentation patterns against reference libraries. used GC-MS to resolve similar esters in plant extracts .
  • Polarimetry : Verify the (2R) configuration via optical rotation measurements, as chiral esters exhibit specific α values under standardized conditions.

Q. What synthetic routes are feasible for producing (2R)-2,3-dihydroxypropyl butanoate in a lab setting?

Methodological Answer:

  • Enzymatic Esterification : Use lipases (e.g., Candida antarctica Lipase B) to catalyze regioselective esterification between butanoic acid and (2R)-2,3-dihydroxypropanol. This method minimizes racemization .
  • Chemical Synthesis : React butanoyl chloride with (2R)-2,3-dihydroxypropanol in anhydrous dichloromethane, using DMAP as a catalyst. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Isolate the product via flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for (2R)-2,3-dihydroxypropyl butanoate?

Methodological Answer:

  • Assay Standardization : Re-evaluate bioactivity (e.g., antioxidant or antimicrobial effects) using standardized protocols like DPPH radical scavenging () or MIC assays. Control variables such as solvent (DMSO vs. ethanol) and incubation time .
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, UV detection at 210 nm). Impurities from synthesis (e.g., unreacted diol) may skew bioactivity results .
  • Cross-Validation : Compare results across multiple cell lines or microbial strains. For example, identified hexadecanoic acid esters in insect chemotaxonomy, highlighting species-specific bioactivity .

Q. What analytical challenges arise in quantifying (2R)-2,3-dihydroxypropyl butanoate in complex matrices (e.g., plant extracts or biological fluids)?

Methodological Answer:

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the ester from lipids or proteins. Optimize elution solvents (e.g., acetonitrile/water) based on polarity .
  • Sensitivity Limits : Employ derivatization (e.g., silylation with BSTFA) to enhance GC-MS detectability. For LC-MS/MS, use MRM transitions (e.g., m/z 175 → 99 for butanoate fragments) .
  • Internal Standards : Spike samples with deuterated analogs (e.g., d4_4-butanoate ester) to correct for ionization variability in mass spectrometry .

Q. How does the stereochemistry of (2R)-2,3-dihydroxypropyl butanoate influence its physicochemical stability?

Methodological Answer:

  • Hydrolytic Stability : Conduct accelerated stability studies at pH 2–9 (37°C). Monitor ester degradation via HPLC. The (2R) configuration may resist racemization better than (2S) in acidic conditions due to steric hindrance .
  • Thermal Stability : Analyze thermal decomposition via TGA-DSC. Compare with NIST data for related esters (e.g., ’s 2-methylbutanoate methyl ester) to identify decomposition thresholds .
  • Light Sensitivity : Expose samples to UV-Vis light (254–365 nm) and quantify photodegradation products using LC-UV/HRMS.

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